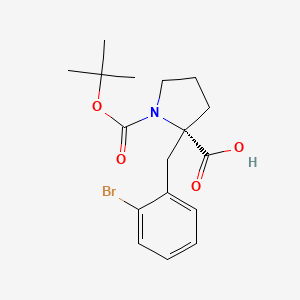
羰基乙酰丙酮(三苯基膦)铑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhodium, (triphenylphosphine)carbonylacetylacetonate, also known as ROPAC, is an important catalyst in the petrochemical industry . It is a complex compound known for its applications in catalysis and coordination chemistry .
Molecular Structure Analysis
The molecular formula of Rhodium, (triphenylphosphine)carbonylacetylacetonate is C24H23O3PRh . The molecule consists of a rhodium atom coordinated to a triphenylphosphine ligand, a carbonyl group, and an acetylacetonate .Physical And Chemical Properties Analysis
Rhodium, (triphenylphosphine)carbonylacetylacetonate is a yellow solid . It has a density of 1.5 at 20℃ and is soluble in acetone and chlorinated solvents . Its vapor pressure is 0Pa at 25℃ and it has a water solubility of 24μg/L at 20℃ .科学研究应用
石油化工行业催化剂
羰基乙酰丙酮(三苯基膦)铑: 在石油化工行业中用作催化剂。它在促进各种化学反应方面发挥着至关重要的作用,这些反应对于生产各种石油化工产品至关重要。 该化合物能够在不被消耗的情况下加速反应,使其在工业过程中具有价值 .
回收与循环利用
这种铑化合物的失活废催化剂具有重要的回收价值。一项研究开发了一种使用密封不锈钢微通道反应器的绿色、高效、连续的回收技术。 该工艺可以从废催化剂中回收铑,突出了可持续实践在该行业中的重要性 .
废催化剂中铑形态分析
研究人员对废催化剂中铑的现有形态进行了研究。 了解这些形态对于开发有效的回收技术以及正确处理和循环利用这些材料至关重要 .
回收工艺优化
铑回收工艺参数的优化是一个重要的应用领域。 响应面法 (RSM) 等技术用于确定最大限度提高回收率的最佳条件,例如反应温度、时间和相位比 .
化学键解离研究
化合物中 H2O2 对铑-膦化学键的氧化解离导致 Rh+ 转化为 Rh3+。 这种转变对于回收过程至关重要,并被研究以了解铑在不同状态下的化学行为 .
氯代水合铑配合物的形成
氯代水合铑(III) 配合物的形成是另一个应用领域。这些配合物进入水相,从而有效回收铑。 对这些配合物的研究有助于更全面地了解铑的化学性质及其在各个领域的应用 .
作用机制
Target of Action
Rhodium (triphenylphosphine)carbonylacetylacetonate (abbreviated as ROPAC) primarily targets catalytic processes. Specifically, it serves as an important catalyst in the petrochemical industry. Its deactivated waste catalyst holds significant value for recovery due to the high cost of rhodium (Rh) itself .
Mode of Action
The interaction of ROPAC with its targets involves several steps:
- Within ROPAC, the rhodium-phosphine chemical bond undergoes oxidative dissociation triggered by hydrogen peroxide (H₂O₂). This process converts Rh⁺ into Rh³⁺. Rh forms chloroaquorhodium (III) complexes, which then enter the aqueous phase. These complexes are crucial for effective recovery of Rh .
Biochemical Pathways
ROPAC affects various biochemical pathways, including:
- ROPAC is commonly used as a catalyst for hydrogenation reactions, particularly in the preparation of aldehydes from olefins. Its high catalytic activity and selectivity make it valuable for industrial processes .
Pharmacokinetics
Regarding pharmacokinetics, ROPAC exhibits the following properties:
- The compound’s absorption depends on the specific application and route of administration. ROPAC distributes within the reaction medium, especially in organic phases. The oxidative dissociation process mentioned earlier contributes to the conversion of Rh⁺ to Rh³⁺. Excretion pathways depend on the specific form of Rh complexes formed during recovery .
Result of Action
The molecular and cellular effects of ROPAC’s action include efficient hydrogenation reactions, leading to the formation of aldehydes. These reactions play a crucial role in various industrial processes .
安全和危害
属性
| { "Design of the Synthesis Pathway": "The synthesis of Rhodium, (triphenylphosphine)carbonylacetylacetonate can be achieved through a reaction between Rhodium trichloride hydrate, triphenylphosphine, acetylacetone, and carbon monoxide.", "Starting Materials": [ "Rhodium trichloride hydrate", "Triphenylphosphine", "Acetylacetone", "Carbon monoxide" ], "Reaction": [ "1. Dissolve Rhodium trichloride hydrate in water to form a solution.", "2. Add triphenylphosphine to the solution and stir for several minutes.", "3. Slowly add acetylacetone to the solution while stirring continuously.", "4. Bubble carbon monoxide through the solution for several hours.", "5. Filter the resulting solid and wash with water and ethanol.", "6. Dry the solid under vacuum to obtain Rhodium, (triphenylphosphine)carbonylacetylacetonate." ] } | |
CAS 编号 |
25470-96-6 |
分子式 |
C24H22O3PRh- |
分子量 |
492.3 g/mol |
IUPAC 名称 |
carbon monoxide;(Z)-4-oxopent-2-en-2-olate;rhodium;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C5H8O2.CO.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(6)3-5(2)7;1-2;/h1-15H;3,6H,1-2H3;;/p-1/b;4-3-;; |
InChI 键 |
RHKGZYVYKXVQSD-MECAPONASA-M |
手性 SMILES |
C/C(=C/C(=O)C)/[O-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |
SMILES |
CC(=CC(=O)C)[O-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |
规范 SMILES |
CC(=CC(=O)C)[O-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |
产品来源 |
United States |
Q & A
Q1: What are the main applications of Rhodium(triphenylphosphine)carbonylacetylacetonate as a catalyst?
A1: Rhodium(triphenylphosphine)carbonylacetylacetonate is primarily recognized for its catalytic activity in olefin carbonylation reactions [, ]. These reactions are crucial in industrial chemistry for synthesizing a variety of valuable compounds.
Q2: The provided research papers highlight a method for recovering rhodium from reaction waste. Why is this recovery process significant?
A2: Rhodium is a precious metal with limited availability and high cost. The method described in the papers allows for the efficient recovery of rhodium from reaction waste solutions generated during olefin carbonylation processes [, ]. This recovery process offers significant economic and environmental benefits by:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




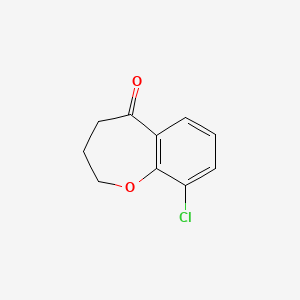
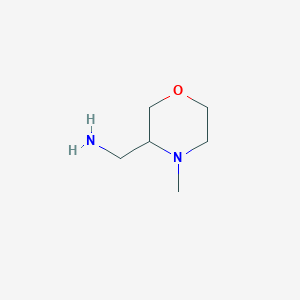
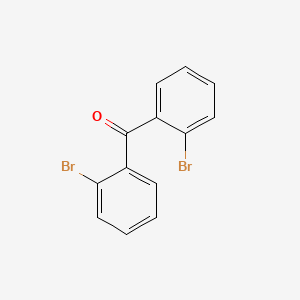
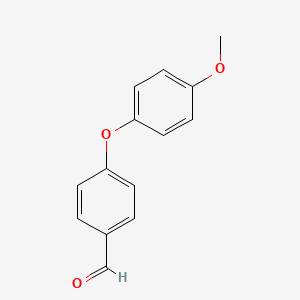
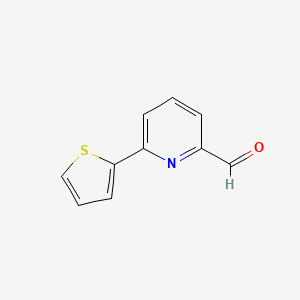
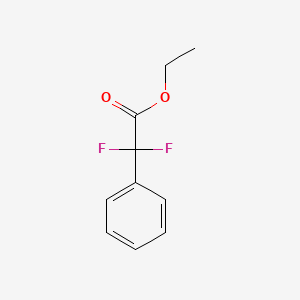

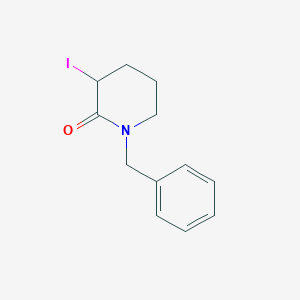
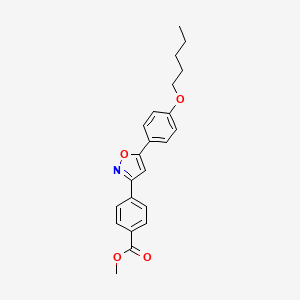
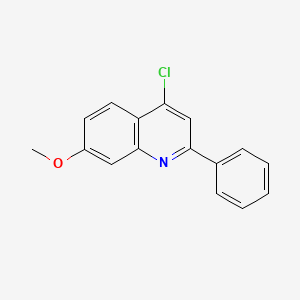
![3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B1588550.png)

